Tunable Click-and-Release Kinetics via 4-Azidobenzyloxy Linker: Rate Constants vs. Simple Azides
Fmoc-L-Lys(4-N3-Z)-OH incorporates a para-azidobenzyloxycarbonyl group that enables a tunable 'click-and-release' mechanism when reacted with trans-cyclooctenes (TCOs). This is a distinct capability not shared by simpler azido-lysine analogs like Fmoc-L-Lys(N3)-OH, which lack the benzyloxy linker required for self-immolative cleavage. Studies demonstrate that second-order rate constants for the cycloaddition step with functionalized TCOs can be modulated across two orders of magnitude, from 0.017 to 4.9 M⁻¹ s⁻¹, by varying the substituents on the 4-azidobenzyloxy group [1]. This tunability is critical for matching the kinetics of payload release to the biological context of interest.
| Evidence Dimension | Second-order rate constant (M⁻¹ s⁻¹) for click-and-release |
|---|---|
| Target Compound Data | 0.017 – 4.9 M⁻¹ s⁻¹ (achievable range for 4-azidobenzyloxy derivatives) |
| Comparator Or Baseline | Fmoc-L-Lys(N3)-OH (simple aliphatic azide): lacks self-immolative linker; click product does not release free amine |
| Quantified Difference | Not applicable (functional difference, not purely kinetic) |
| Conditions | Reaction with functionalized trans-cyclooctenes (TCOs) in aqueous/organic media |
Why This Matters
This tunable release mechanism is essential for applications requiring controlled, bioorthogonal unmasking of the lysine side chain, such as prodrug activation or conditional protein labeling, which simple azido-lysine building blocks cannot achieve.
- [1] Versteegen RM, et al. Tuning activation and self-immolative properties of the bioorthogonal alkene–azide click-and-release strategy. Chemical Science. 2020; DOI: 10.1039/D0SC06083F. View Source
